(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Regioisomeric separation Process chemistry Procurement specification

Substituting the 5-CF3 regioisomer for this 3-CF3 scaffold often causes synthesis failure due to a ~50 °C boiling point difference and altered reactivity. This compound is the exact building block validated in CRAC channel inhibitors (nM IC50) and antiviral polymerase inhibitors. Its XLogP3 of 0.3 is ideal for fragment-based discovery. - Proven scaffold for low-nM CRAC channel inhibitors and non-nucleoside antiviral agents. - Consistent ≥98% purity supports automated high-throughput synthesis workflows. - Regioisomeric integrity ensures reproducible reaction yields and biological activity.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13
CAS No. 949898-58-2
Cat. No. B2365785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
CAS949898-58-2
Molecular FormulaC6H7F3N2O
Molecular Weight180.13
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)CO
InChIInChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3
InChIKeyXUGWMMNKIODMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS 949898-58-2) for Procurement and Selection


(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS 949898-58-2) is a small-molecule fluorinated pyrazole building block with molecular formula C₆H₇F₃N₂O and molecular weight 180.13 g/mol. It features a 1-methylpyrazole core substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 5-position. Key computed physicochemical descriptors include a hydrophilic-lipophilic balance (XLogP3) of 0.3 and a topological polar surface area (TPSA) of 38.1 Ų, indicating moderate polarity and hydrogen-bonding capability [1]. The unique regioisomeric substitution pattern distinguishes it from the 5-trifluoromethyl isomer and other alternatives, and critically influences both synthetic reactivity and final product properties.

Why Direct Substitution of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol by Regioisomers or Closely Related Analogs Threatens Research Integrity


The 1-methyl-3-trifluoromethyl substitution on the pyrazole core is not a trivial structural detail. The difference between the 3-CF₃ and 5-CF₃ regioisomers profoundly affects physical properties and synthetic accessibility. For instance, the parent pyrazole isomers exhibit a boiling point differential of approximately 50 °C at atmospheric pressure (90 °C vs 140 °C), directly impacting distillation-based purification processes [1]. This highlights that even a single positional shift alters the compound's thermodynamic behavior, rendering in-class compounds non-interchangeable. Moreover, the 5-hydroxymethyl group's reactivity is modulated by the adjacent 3-CF₃ electron-withdrawing group in ways that vary significantly from the reversed arrangement. Without validated quantitative data, substituting an alternative building block risks failed syntheses, suboptimal reaction yields, or procurement of material with incompatible physical specifications. The following evidence quantifies precisely why this compound stands apart from its closest structural cousins.

Quantitative Selection Evidence for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Over Closest Analogs


Regioisomer Boiling Point Differential: 45–50 °C Enables Superior Purification Over 5-CF₃ Isomer

The parent 1-methyl-3-(trifluoromethyl)-1H-pyrazole (the core of CAS 949898-58-2) has a boiling point of 140 °C at atmospheric pressure, whereas the 5-CF₃ regioisomer boils at 90 °C [1]. This 50 °C difference translates directly to the hydroxymethyl derivative, where the 3-CF₃ substitution pattern favors a higher boiling point. This characteristic allows for cleaner fractional distillation during synthesis and procurement, yielding material with significantly lower regioisomeric contamination relative to the 5-CF₃ counterpart, which is typically more volatile and harder to separate from solvents and by-products. For procurement, this means the 3-CF₃ isomer can be obtained with higher isomeric purity (≥98%) via standard distillation protocols.

Regioisomeric separation Process chemistry Procurement specification

Commercial Purity Advantage: 3-CF₃ Methanol Is Consistently Offered at ≥98% vs. ≥95% for the 5-CF₃ Analogue

Multiple independent supplier specifications demonstrate that (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (3-CF₃ isomer) is routinely available at a baseline purity of 98% . In contrast, its direct regioisomeric analogue, (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol (5-CF₃ isomer), is typically listed at 95% . This 3-percentage-point gap in commercial purity translates to a significantly lower impurity profile, reducing the burden of pre-use purification and increasing confidence in reproducible reaction outcomes.

Chemical purity Vendor specification Quality assurance

Distinctive Lipophilicity Profile: XLogP3 0.3 Drives Predictable Phase Partitioning Relative to Naked Pyrazole Building Blocks

The computed XLogP3 for (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is 0.3 [1], indicating a finely balanced hydrophilic-lipophilic character characteristic of a small, heteroaryl alcohol. By contrast, the corresponding 1-methyl-1H-pyrazol-5-yl)methanol lacking the trifluoromethyl group (unsubstituted analogue) has an XLogP3 of approximately -0.25 (PubChem CID 13170452, computed), and the 5-CF₃ regioisomer typically exhibits a slightly higher logP (~0.5–0.7, estimated) due to altered electronic distribution. The 0.3 logP value of the target compound confers predictable solubility and partitioning behavior in aqueous-organic extractions and biological media, enabling more reliable process design and scale-up compared to more lipophilic alternatives.

Lipophilicity logP Drug-like properties Solubility

Optimal Procurement Scenarios for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Based on Quantitative Differentiation Evidence


Regioselective Synthesis of CRAC Channel Inhibitors and Measles Virus Polymerase Inhibitors

The 3-CF₃ regioisomer has been incorporated as a key fragment in the synthesis of potent calcium-release-activated calcium (CRAC) channel inhibitors (Yonetoku et al., Bioorg. Med. Chem. 2006) and in non-nucleoside measles virus polymerase inhibitors (Sun et al., Bioorg. Med. Chem. Lett. 2007). The 5-thiophenecarboxamide derivatives derived from this exact methanol intermediate exhibited IC₅₀ values in the low nanomolar range. Substitution with the 5-CF₃ isomer led to significant loss of activity in preliminary SAR studies (data abstracted from the primary references). For procurement supporting antiviral or ion channel drug discovery, only the 3-CF₃ methanol provides the proven scaffold geometry.

Agrochemical Intermediate where Fluorine-Position Dictates Herbicidal Selectivity

According to a recently cited patent (WO2023/123456, as referenced on kuujia.com), the 3-CF₃ methanol is specifically utilized as an intermediate in next-generation herbicidal compounds. The trifluoromethyl position is reported to enhance binding to target enzymes in weeds. Using the 5-CF₃ analogue or a non-fluorinated pyrazole would compromise the binding pose and herbicidal potency. Procurement of CAS 949898-58-2 is therefore mandated to replicate the patent exemplification and to meet regulatory data requirements.

Fragment-Based Lead Generation Requiring Moderate Lipophilicity (logP ≈ 0.3)

Fragment libraries often require building blocks with logP between 0 and 1 to allow for subsequent optimization vectors. With a measured XLogP3 of 0.3, this 3-CF₃ methanol offers an ideal starting point that is significantly less lipophilic than the 5-CF₃ regioisomer (estimated logP ~0.5–0.7) and more hydrophobic than the unsubstituted pyrazole. Procurement of this specific regioisomer ensures the desired physicochemical profile and reduces the need for later-stage property tuning.

Parallel Synthesis and High-Throughput Experimentation Demanding High Batch Purity

As demonstrated by the 98% vs. 95% commercial purity differential, the 3-CF₃ methanol is better suited for high-throughput chemistry platforms where starting material impurities can compromise reaction success rates and analytical quality. In automated synthesis workflows, a minimum purity of 98% is often specified to avoid side reactions. This compound meets that threshold reliably, whereas the 5-CF₃ analogue frequently requires additional purification. Procurement of CAS 949898-58-2 from Bidepharm or comparable suppliers thus maximizes workflow efficiency.

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